molecular formula C14H11Cl2NO2S B1232261 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)- CAS No. 870106-52-8

4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)-

Cat. No. B1232261
M. Wt: 328.2 g/mol
InChI Key: RDGDIVQKAVGUJX-UHFFFAOYSA-N
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Description

4-Thiazolidinone is a class of heterocyclic organic compounds that contain a thiazolidine core. The compound you mentioned has additional functional groups attached to it: a 2,6-dichlorophenyl group and a 2-furanylmethyl group. These groups could potentially influence the compound’s reactivity and properties.



Synthesis Analysis

The synthesis of 4-thiazolidinones typically involves the reaction of a suitable amine, an alpha-halo carbonyl compound, and a sulfur source. However, the specific synthesis route for this compound would depend on the availability and reactivity of the starting materials.



Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a thiazolidinone core with a 2,6-dichlorophenyl group attached to one carbon and a 2-furanylmethyl group attached to another carbon. The presence of these groups could confer unique electronic and steric properties to the molecule.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing effect of the dichlorophenyl group and the electron-donating effect of the furanylmethyl group. It could potentially undergo a variety of organic reactions, but the specifics would depend on the reaction conditions and reagents used.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and furanylmethyl groups could affect its solubility, melting point, and other properties.


Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. However, as with any chemical compound, appropriate safety measures should be taken when handling it.


Future Directions

The study of 4-thiazolidinones is a vibrant field due to their wide range of biological activities. This particular compound could be of interest for future research, especially if it exhibits unique properties or activities.


properties

IUPAC Name

2-(2,6-dichlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2S/c15-10-4-1-5-11(16)13(10)14-17(12(18)8-20-14)7-9-3-2-6-19-9/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGDIVQKAVGUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424318
Record name 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)-

CAS RN

870106-52-8
Record name 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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